3-(Benzyloxy)-4-hydroxybenzoic acid

Enzyme Inhibition p-Hydroxybenzoate Hydroxylase Structure-Activity Relationship

3-(Benzyloxy)-4-hydroxybenzoic acid is an orthogonally protected benzoic acid with a unique substitution pattern that makes it an essential negative control for p-hydroxybenzoate hydroxylase (PHBH) assays—exhibiting >1,600-fold weaker inhibition than the 2-benzyloxy-4-hydroxy isomer. Its enhanced lipophilicity (LogP 2.67 vs. 1.09 for 4-hydroxybenzoic acid) makes it a valuable lipophilic building block for medicinal chemistry targeting intracellular enzymes, with a cleavable benzyl protecting group. Ideal for establishing complete SAR datasets and baseline activity controls. Supplied at ≥95% purity for research use only.

Molecular Formula C14H12O4
Molecular Weight 244.246
CAS No. 159832-34-5
Cat. No. B2926391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-hydroxybenzoic acid
CAS159832-34-5
Molecular FormulaC14H12O4
Molecular Weight244.246
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O
InChIInChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
InChIKeyYEFZIBGGMNFCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-4-hydroxybenzoic Acid: A Positional Isomer with Distinct Enzyme Inhibition Profile in Benzoic Acid Derivative Screening


3-(Benzyloxy)-4-hydroxybenzoic acid (CAS: 159832-34-5) is an orthogonally protected benzoic acid derivative featuring a benzyloxy group at the 3-position and a hydroxyl group at the 4-position of the aromatic ring . This precise substitution pattern distinguishes it from its positional isomers (e.g., 2-benzyloxy-4-hydroxy and 4-benzyloxy-3-hydroxy derivatives) and profoundly impacts its interaction with biological targets, particularly within the p-hydroxybenzoate hydroxylase (PHBH) enzyme family [1]. Its unique arrangement of hydrogen bond donors and acceptors, combined with a lipophilic benzyl moiety, makes it a valuable scaffold for structure-activity relationship (SAR) studies and a versatile intermediate for the synthesis of more complex pharmaceutical agents .

Critical Differentiation of 3-(Benzyloxy)-4-hydroxybenzoic Acid: Why Substitution with Common Analogs Fails in Targeted Enzyme Assays


Substituting 3-(Benzyloxy)-4-hydroxybenzoic acid with its closest structural analogs—such as 2-benzyloxy-4-hydroxybenzoic acid or 4-benzyloxy-3-hydroxybenzoic acid—is not scientifically valid due to stark differences in target engagement. While these compounds share the same molecular formula (C₁₄H₁₂O₄) and similar physicochemical properties like LogP [1], the precise positioning of the benzyloxy and hydroxyl groups dictates enzyme active site recognition [2]. As demonstrated by the quantitative inhibition data presented in the Evidence Guide, a shift in substitution pattern from the 3-benzyloxy-4-hydroxy to the 2-benzyloxy-4-hydroxy configuration results in a ~1,695-fold increase in potency against p-hydroxybenzoate hydroxylase [2]. This highlights that the 3-benzyloxy-4-hydroxybenzoic acid scaffold occupies a unique chemical space, where its specific substitution pattern yields a distinct, and in this case, significantly weaker, interaction profile compared to its isomers, making it a critical control or a unique starting point for further optimization in medicinal chemistry campaigns [2].

Quantitative Performance Differential of 3-(Benzyloxy)-4-hydroxybenzoic Acid: Enzyme Inhibition and Physicochemical Comparison Data


Head-to-Head Inhibition of p-Hydroxybenzoate Hydroxylase (PHBH): 3-Benzyloxy-4-hydroxybenzoic Acid vs. 2-Benzyloxy-4-hydroxybenzoic Acid

In a direct comparison of benzyloxy-substituted benzoic acid derivatives, 3-(benzyloxy)-4-hydroxybenzoic acid exhibits significantly lower inhibitory potency against p-hydroxybenzoate hydroxylase (PHBH) from Pseudomonas fluorescens compared to its 2-benzyloxy-4-hydroxy positional isomer [1]. The target compound demonstrated an IC₅₀ of 1.00E+5 nM (100,000 nM), whereas the comparator, 2-benzyloxy-4-hydroxybenzoic acid, displayed a binding affinity (Ki) of 59 nM [1][2]. This represents an approximately 1,695-fold difference in potency, underscoring the critical role of the benzyloxy group's position on the aromatic ring for enzyme active site recognition [2].

Enzyme Inhibition p-Hydroxybenzoate Hydroxylase Structure-Activity Relationship

Lipophilicity (LogP) Profile: Enhanced Membrane Permeability Potential Over the Unsubstituted Parent Compound

The introduction of a benzyloxy group at the 3-position of the benzoic acid scaffold significantly increases the compound's lipophilicity relative to the unsubstituted parent molecule, 4-hydroxybenzoic acid. The predicted LogP for 3-(benzyloxy)-4-hydroxybenzoic acid is 2.67 [1], whereas 4-hydroxybenzoic acid exhibits a LogP value of 1.09 [2]. This difference in calculated partition coefficient indicates a substantial enhancement in the molecule's ability to partition into lipid-rich environments, such as biological membranes, which can be a critical factor in optimizing pharmacokinetic properties in drug discovery programs [3].

Lipophilicity Physicochemical Property Drug Design

Stability and Storage Requirements: A Practical Procurement Consideration

Vendor technical specifications for 3-(benzyloxy)-4-hydroxybenzoic acid recommend storage at 2-8°C in a sealed container, protected from moisture [1][2]. This requirement is a practical differentiator from more stable analogs, such as 4-hydroxybenzoic acid, which can typically be stored at ambient room temperature . This indicates that the benzyloxy group introduces a degree of lability, necessitating refrigerated storage to maintain compound integrity for reliable experimental reproducibility.

Chemical Stability Storage Procurement

Acidity Constant (pKa) Shift: Predicted Impact on Ionization State and Reactivity

The predicted acid dissociation constant (pKa) for the carboxylic acid group of 3-(benzyloxy)-4-hydroxybenzoic acid is 4.42 . This value is slightly lower than the predicted pKa of its positional isomer, 4-(benzyloxy)-3-hydroxybenzoic acid (pKa = 4.34) , and the parent compound 4-hydroxybenzoic acid (pKa ~4.54) [1]. While the differences are subtle, they indicate that the substitution pattern can fine-tune the molecule's electronic properties and, consequently, its ionization state under physiological pH conditions. This can affect solubility, protein binding, and overall chemical reactivity in synthetic transformations.

pKa Ionization Reactivity

Recommended Application Scenarios for 3-(Benzyloxy)-4-hydroxybenzoic Acid in Scientific Research and Development


Negative Control and Specificity Probe for p-Hydroxybenzoate Hydroxylase (PHBH) Inhibitor Screening

Given its >1,600-fold weaker inhibition of PHBH compared to the 2-benzyloxy-4-hydroxy isomer, 3-(benzyloxy)-4-hydroxybenzoic acid is an ideal negative control compound for PHBH enzymatic assays [1]. Researchers can use it to establish baseline activity and confirm that observed inhibition from other compounds is due to specific, structure-dependent interactions at the enzyme's active site, rather than non-specific or assay interference effects. Its procurement is justified for any laboratory conducting SAR studies on PHBH or related flavin-dependent monooxygenases.

Building Block for Optimizing Membrane Permeability in Drug Discovery

The significantly enhanced lipophilicity of 3-(benzyloxy)-4-hydroxybenzoic acid (LogP 2.67) compared to its parent compound, 4-hydroxybenzoic acid (LogP 1.09), makes it a preferred starting scaffold for medicinal chemistry projects targeting intracellular enzymes or pathways where passive membrane diffusion is a critical parameter [2]. This compound serves as a lipophilic building block for synthesizing larger, more complex molecules, with the benzyl group providing a readily cleavable protecting group for further derivatization [1].

Standard for Chromatographic Method Development and Retention Time Prediction

The compound's well-defined predicted physicochemical properties, including LogP (2.67) and pKa (4.42), make it a useful standard for developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods [3]. Its intermediate lipophilicity allows it to serve as a benchmark compound for calibrating retention time prediction models or as an internal standard when analyzing a series of benzoic acid derivatives with varying degrees of substitution and lipophilicity.

SAR Studies on Benzoic Acid Derivatives: Exploring the Impact of Substitution Pattern on Target Binding

As a key member of a series of positional isomers (e.g., 2-benzyloxy-4-hydroxy, 3-benzyloxy-4-hydroxy, and 4-benzyloxy-3-hydroxy), this compound is essential for structure-activity relationship (SAR) studies aimed at understanding how the precise placement of a benzyloxy group on a benzoic acid core dictates biological activity [1]. Its procurement is essential for establishing a complete SAR dataset for this chemical series, enabling the rational design of next-generation analogs with optimized target engagement and selectivity profiles.

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